molecular formula C25H26N4O5S2 B11541735 1,2-bis(propylsulfonyl)-N'-[(E)-pyridin-4-ylmethylidene]pyrrolo[2,1-a]isoquinoline-3-carbohydrazide

1,2-bis(propylsulfonyl)-N'-[(E)-pyridin-4-ylmethylidene]pyrrolo[2,1-a]isoquinoline-3-carbohydrazide

Cat. No.: B11541735
M. Wt: 526.6 g/mol
InChI Key: XUVXSKLYGANBJB-WPWMEQJKSA-N
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Description

1,2-BIS(PROPANE-1-SULFONYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PYRROLO[2,1-A]ISOQUINOLINE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the pyrrolo[2,1-a]isoquinoline family.

Preparation Methods

The synthesis of 1,2-BIS(PROPANE-1-SULFONYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PYRROLO[2,1-A]ISOQUINOLINE-3-CARBOHYDRAZIDE involves multiple steps, starting with the preparation of the pyrrolo[2,1-a]isoquinoline core. This core can be synthesized through various methods, including cyclization reactions and condensation reactions . The final compound is obtained by introducing the propane-1-sulfonyl and pyridin-4-ylmethylidene groups under specific reaction conditions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1,2-BIS(PROPANE-1-SULFONYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PYRROLO[2,1-A]ISOQUINOLINE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Scientific Research Applications

1,2-BIS(PROPANE-1-SULFONYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PYRROLO[2,1-A]ISOQUINOLINE-3-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-BIS(PROPANE-1-SULFONYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PYRROLO[2,1-A]ISOQUINOLINE-3-CARBOHYDRAZIDE involves its interaction with molecular targets such as topoisomerase enzymes. By inhibiting these enzymes, the compound disrupts DNA replication and transcription, leading to cell death. This mechanism is particularly effective against cancer cells, making the compound a potential anti-cancer agent .

Comparison with Similar Compounds

Similar compounds in the pyrrolo[2,1-a]isoquinoline family include:

1,2-BIS(PROPANE-1-SULFONYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PYRROLO[2,1-A]ISOQUINOLINE-3-CARBOHYDRAZIDE stands out due to its unique combination of functional groups, which contribute to its distinct chemical properties and biological activities.

Properties

Molecular Formula

C25H26N4O5S2

Molecular Weight

526.6 g/mol

IUPAC Name

1,2-bis(propylsulfonyl)-N-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[2,1-a]isoquinoline-3-carboxamide

InChI

InChI=1S/C25H26N4O5S2/c1-3-15-35(31,32)23-21-20-8-6-5-7-19(20)11-14-29(21)22(24(23)36(33,34)16-4-2)25(30)28-27-17-18-9-12-26-13-10-18/h5-14,17H,3-4,15-16H2,1-2H3,(H,28,30)/b27-17+

InChI Key

XUVXSKLYGANBJB-WPWMEQJKSA-N

Isomeric SMILES

CCCS(=O)(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1S(=O)(=O)CCC)C(=O)N/N=C/C4=CC=NC=C4

Canonical SMILES

CCCS(=O)(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1S(=O)(=O)CCC)C(=O)NN=CC4=CC=NC=C4

Origin of Product

United States

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